molecular formula C14H21BN2O2 B7944743 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B7944743
M. Wt: 260.14 g/mol
InChI Key: VUFOVLHGPVBHQJ-UHFFFAOYSA-N
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Description

This compound (CAS: 1220696-34-3) is a boronate ester-functionalized pyrrolo[2,3-b]pyridine derivative. Its molecular formula is C₁₄H₁₉BN₂O₂, with a molecular weight of 258.12 g/mol . The structure features a methyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position. Key technical specifications include a purity ≥96% (HPLC) and storage at 2–8°C . It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis, enabling the introduction of pyrrolo[2,3-b]pyridine motifs into complex molecules .

Properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-7-17(5)12(10)16-9-11/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFOVLHGPVBHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities. The pyrrolo[2,3-b]pyridine scaffold has been associated with various pharmacological properties, including antitumor and antimicrobial activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C10H17BN2O2C_{10}H_{17}BN_{2}O_{2} with a molecular weight of 208.07 g/mol. It features a pyrrolo-pyridine core with a boron-containing substituent that may enhance its biological properties.

PropertyValue
Molecular FormulaC10H17BN2O2C_{10}H_{17}BN_{2}O_{2}
Molecular Weight208.07 g/mol
Physical StateSolid
Storage ConditionsInert atmosphere, < -20°C

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine structure can act as inhibitors of various kinases involved in cell signaling pathways. For instance, studies have shown that similar compounds inhibit MPS1 kinase activity, which is crucial for the spindle assembly checkpoint in cell division. The inhibition of MPS1 leads to disruption in mitotic processes and can induce apoptosis in cancer cells .

Antitumor Activity

A study highlighted the antiproliferative effects of related pyrrolo[2,3-b]pyridine compounds against various cancer cell lines. The compound exhibited significant growth inhibition in HCT116 human colon cancer cells with an IC50 value of approximately 0.55 μM. This suggests that the compound may effectively target tumor cells and could be further developed as an anticancer agent .

Case Studies

  • Inhibition of MPS1 : A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their ability to inhibit MPS1 kinase. The lead compound demonstrated a potent IC50 value of 0.025 μM and was effective in reducing cell proliferation in xenograft models .
  • Antimicrobial Activity : Research into pyrrolo[2,3-c]quinolines showed promising results against both bacterial and protozoan infections. These findings support further investigation into the antimicrobial potential of related compounds like 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Medicinal Chemistry

TMP has shown potential in the field of medicinal chemistry primarily as a pharmacological agent . Its structural features allow it to interact with biological targets effectively.

Case Studies:

  • Anticancer Activity : Research indicates that TMP derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the dioxaborolane moiety enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Properties : TMP has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.

Organic Synthesis

TMP serves as an important intermediate in organic synthesis. The presence of the boron-containing dioxaborolane group allows for versatile reactions.

Applications:

  • Cross-Coupling Reactions : TMP can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The compound can facilitate the functionalization of aromatic systems, making it valuable for creating diverse chemical libraries for drug discovery.

Materials Science

In materials science, TMP is explored for its role in developing new materials with specific properties.

Applications:

  • Polymer Chemistry : TMP can act as a building block for synthesizing boron-containing polymers that exhibit unique electrical and thermal properties. These materials are being researched for applications in electronics and photonics.
  • Nanomaterials : The incorporation of TMP into nanostructures has been investigated for enhancing the performance of sensors and catalysts due to its distinctive electronic properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Modifications

Substituent Variations
  • 1-Triisopropylsilyl Derivatives :

    • Example: 2-Ethyl-5-(pinacol boronate)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (C₂₄H₄₁BN₂O₂Si, MW: 428.50 g/mol) .
    • The bulky triisopropylsilyl group increases steric hindrance, reducing reactivity in cross-coupling reactions but enhancing stability against nucleophilic attack.
  • Fluorinated Derivatives :

    • Example: 5-Fluoro-3-(pinacol boronate)-1H-pyrrolo[2,3-b]pyridine (C₁₃H₁₆BFN₂O₂, MW: 262.09 g/mol) .
    • Fluorine substitution improves metabolic stability and bioavailability in drug candidates.
Boronate Ester Modifications
  • Dioxaborinan vs. Dioxaborolan: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine (C₁₂H₁₅BN₂O₂, MW: 230.07 g/mol) .

Physicochemical Properties

Compound (CAS) Molecular Formula MW (g/mol) Purity Storage Conditions Key Features
1220696-34-3 C₁₄H₁₉BN₂O₂ 258.12 ≥96% 2–8°C Methyl group enhances lipophilicity
1241950-72-0 C₂₂H₃₆BFN₂O₂Si 418.43 N/A N/A Triisopropylsilyl increases steric bulk
1620575-05-4 C₁₃H₁₆BFN₂O₂ 262.09 97% N/A Fluorine improves metabolic stability

Reactivity in Cross-Coupling Reactions

  • Target Compound : Demonstrates moderate reactivity in Suzuki-Miyaura couplings due to the electron-donating methyl group and reduced aromaticity .
  • Nitro-Substituted Analogues :
    • 5-Aryl-3-nitro-pyrrolo[2,3-b]pyridines (e.g., 6c–6g in ) show 74–96% yields in boronic acid couplings, but nitro groups require subsequent reduction for further functionalization .
  • Triisopropylsilyl Derivatives : Lower coupling efficiency due to steric hindrance, necessitating harsher conditions (e.g., higher temperatures) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, coupling of a brominated pyrrolo[2,3-b]pyridine precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under conditions such as Pd(PPh₃)₄, K₂CO₃, and dioxane/water at 90–105°C . Key steps include halogenation (e.g., bromination or iodination) of the pyrrolo[2,3-b]pyridine core followed by boronylation.

Q. How is NMR spectroscopy employed to characterize this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and purity. For instance, the methyl group on the pyrrolidine ring typically resonates at δ ~3.0–3.5 ppm, while the dioxaborolane protons appear as a singlet at δ ~1.3 ppm. Aromatic protons on the pyrrolo[2,3-b]pyridine core show distinct splitting patterns (e.g., doublets at δ ~8.3–8.9 ppm) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Silica gel flash column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used. For polar intermediates, preparative TLC or recrystallization may be employed .

Q. What handling and storage conditions are recommended for the boronate ester moiety?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic conditions, which can degrade the dioxaborolane group .

Q. What is the role of the boronate ester in further functionalization?

  • Methodological Answer : The boronate ester enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides, facilitating diversification of the pyrrolo[2,3-b]pyridine scaffold. It also participates in Miyaura borylation for late-stage modifications .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound to minimize side products?

  • Methodological Answer : Catalyst selection (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄), base (K₂CO₃ vs. Cs₂CO₃), and solvent (dioxane vs. toluene/EtOH) significantly impact yields. For sterically hindered substrates, microwave-assisted heating (100–120°C) or ligand-free Pd(OAc)₂ may improve efficiency .

Q. How can researchers identify and mitigate byproducts in the synthesis of this compound?

  • Methodological Answer : Use LC-MS and 2D NMR (e.g., HSQC, HMBC) to detect deboronation or dimerization byproducts. Reductive elimination side reactions can be suppressed by optimizing ligand ratios (e.g., SPhos vs. XPhos) .

Q. What challenges arise during hydrogenation of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine ring?

  • Methodological Answer : Over-reduction to tetrahydro derivatives may occur. Controlled hydrogen pressure (1–3 atm) and Raney Ni catalysis in THF at room temperature are recommended to preserve the dihydro moiety .

Q. How can structure-activity relationship (SAR) studies be designed using this compound?

  • Methodological Answer : Functionalize positions 3 and 5 via cross-coupling (e.g., alkynylation at C3 using Sonogashira reactions or aryl amidation at C5 ). Evaluate biological activity against kinase targets or viral proteases .

Q. What crystallographic techniques validate the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX refinement (SHELXL/SHELXS) confirms bond lengths, angles, and dihydro ring puckering. High-resolution data (d-spacing < 0.8 Å) are critical for accurate refinement .

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